

Enhancing Catalytic Activity of Lanthanum Nickel Oxide through Doping: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lanthanum nickel oxide*

Cat. No.: *B13748301*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanthanum nickel oxide (LaNiO_3), a perovskite-type oxide, has garnered significant attention as a cost-effective and efficient electrocatalyst, particularly for the oxygen evolution reaction (OER), a critical process in water splitting and other renewable energy technologies. However, the catalytic performance of pristine LaNiO_3 can be further enhanced through strategic doping. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of doped **lanthanum nickel oxide** catalysts. The introduction of dopants into the LaNiO_3 lattice has been shown to modulate its electronic structure, increase the number of active sites, and improve electrical conductivity, thereby boosting its catalytic efficacy.^[1] This guide is intended to provide researchers with the necessary information to explore and optimize doped **lanthanum nickel oxide** systems for various catalytic applications.

Introduction to Doping Lanthanum Nickel Oxide

The catalytic activity of **lanthanum nickel oxide** is intrinsically linked to its electronic and structural properties. Doping, the intentional introduction of impurities into a material, is a powerful strategy to tailor these properties for enhanced catalytic performance. In the context

of LaNiO_3 , doping can occur at either the A-site (lanthanum) or the B-site (nickel) with various metallic ions.

The primary mechanisms through which doping enhances the catalytic activity of LaNiO_3 include:

- Modulation of Electronic Structure: Doping can alter the d-band center of the nickel atoms, which is a key descriptor for the adsorption energy of OER intermediates.[\[2\]](#) Shifting the d-band center can optimize the binding of oxygen-containing species, thereby facilitating the reaction kinetics.
- Creation of Oxygen Vacancies: The introduction of dopants with different oxidation states can lead to the formation of oxygen vacancies to maintain charge neutrality. These vacancies can act as active sites for the catalytic reaction.
- Enhanced Electrical Conductivity: Certain dopants can improve the electrical conductivity of the perovskite oxide, which is crucial for efficient charge transfer during electrocatalysis.[\[3\]](#)
- Structural Stabilization: Doping can stabilize the perovskite structure, preventing degradation during catalytic cycles and enhancing long-term stability.[\[3\]](#)

Data Presentation: Performance of Doped Lanthanum Nickel Oxide Catalysts

The following tables summarize the quantitative data on the catalytic performance of **Lanthanum nickel oxide** doped with various elements for the Oxygen Evolution Reaction (OER).

Table 1: OER Performance of Ni-Doped Lanthanum Carbonate (Precursor to Oxide)

Dopant Concentration (Ni/La Molar Ratio)	Overpotential @ 10 mA/cm ² (mV)	Reference
0.008%	-	[2]
0.028% (Optimized)	309	[2]
0.004%	-	[2]

Note: The catalyst is calcined $\text{Ni}_{0.028}\text{La}_2(\text{CO}_3)_2$ microflowers, tested in 0.1 M KOH solution.[\[2\]](#)

Table 2: Comparison of OER Current Densities for LaNiO_3 Doped with Various Elements at 1.63 V vs. RHE

Dopant (5%)	OER Current Density (mA/cm ²)	Relative Enhancement	Reference
Pristine	~1.0	-	[4]
Fe	~2.5	High	[4]
Co	~2.2	High	[4]
Cr	~1.8	Moderate	[4]
Al	~1.5	Moderate	[4]
Sc	~1.1	Low	[4]
Mn	~1.0	None	[4]
In	~0.9	Negative	[4]

Note: This data is derived from graphical representation in the source and provides a comparative view of the effect of different dopants.[\[4\]](#)

Experimental Protocols

This section provides detailed methodologies for the synthesis of doped **lanthanum nickel oxide** catalysts and their electrochemical evaluation for the Oxygen Evolution Reaction.

Synthesis of Doped Lanthanum Nickel Oxide via Co-Precipitation

This protocol is adapted from the synthesis of Ni-doped $\text{La}_2(\text{CO}_3)_2$ microflowers, which can be subsequently calcined to obtain the doped **lanthanum nickel oxide**.[\[2\]](#)

Materials:

- Lanthanum(III) nitrate hexahydrate ($\text{La}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$)
- Nickel(II) nitrate hexahydrate ($\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$)
- Urea ($\text{CO}(\text{NH}_2)_2$)
- Distilled water
- Absolute ethanol

Equipment:

- Round-bottom flask
- Magnetic stirrer with heating plate
- Sonicator
- Centrifuge
- Vacuum oven
- Furnace

Procedure:

- Precursor Solution Preparation:
 - Prepare a 1 M stock solution of $\text{La}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$ in distilled water.
 - Prepare a 1 M stock solution of $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ in distilled water.
 - For a target Ni doping level, mix the appropriate volumes of the lanthanum and nickel nitrate stock solutions. For example, for a 1:1 Ni/La molar ratio, mix equal volumes.
 - Sonicate the mixed precursor solution for 5 minutes to ensure homogeneity.[\[2\]](#)
- Co-Precipitation:

- Prepare a 1 M urea solution in a round-bottom flask (e.g., 200 mL).
- While stirring continuously at 400 rpm, add the mixed metal precursor solution to the urea solution.[2]
- Heat the reaction mixture to 85 °C and maintain this temperature for 4 hours under continuous stirring.[2]
- Product Collection and Purification:
 - After the reaction, cool the mixture to room temperature.
 - Centrifuge the suspension at 4000 rpm for 10 minutes to collect the precipitate.[2]
 - Discard the supernatant and wash the precipitate three times: twice with distilled water and once with absolute ethanol.[2]
- Drying and Calcination:
 - Dry the purified product in a vacuum oven at 60 °C for 12 hours to obtain the doped lanthanum hydroxycarbonate precursor.[2]
 - To convert the precursor to the oxide form, calcine the dried powder in a furnace. A typical calcination temperature is 600 °C for 5 hours in an air atmosphere.[5]

Electrochemical Evaluation of OER Activity

This protocol describes the standard three-electrode cell setup for evaluating the OER performance of the synthesized catalysts.

Materials:

- Synthesized doped LaNiO_3 catalyst powder
- Nafion solution (e.g., 5 wt%)
- Ethanol or Isopropanol
- Potassium hydroxide (KOH)

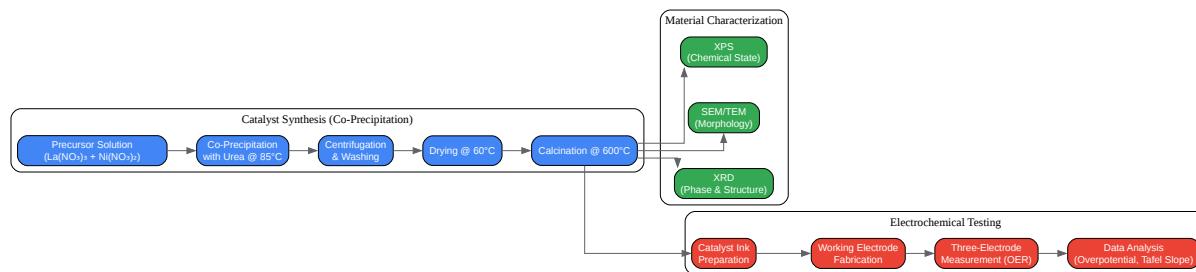
- Distilled water
- Working electrode (e.g., glassy carbon, nickel foam)
- Counter electrode (e.g., platinum wire or mesh)
- Reference electrode (e.g., Ag/AgCl or Hg/HgO)

Equipment:

- Potentiostat/Galvanostat
- Electrochemical cell
- Sonicator

Procedure:

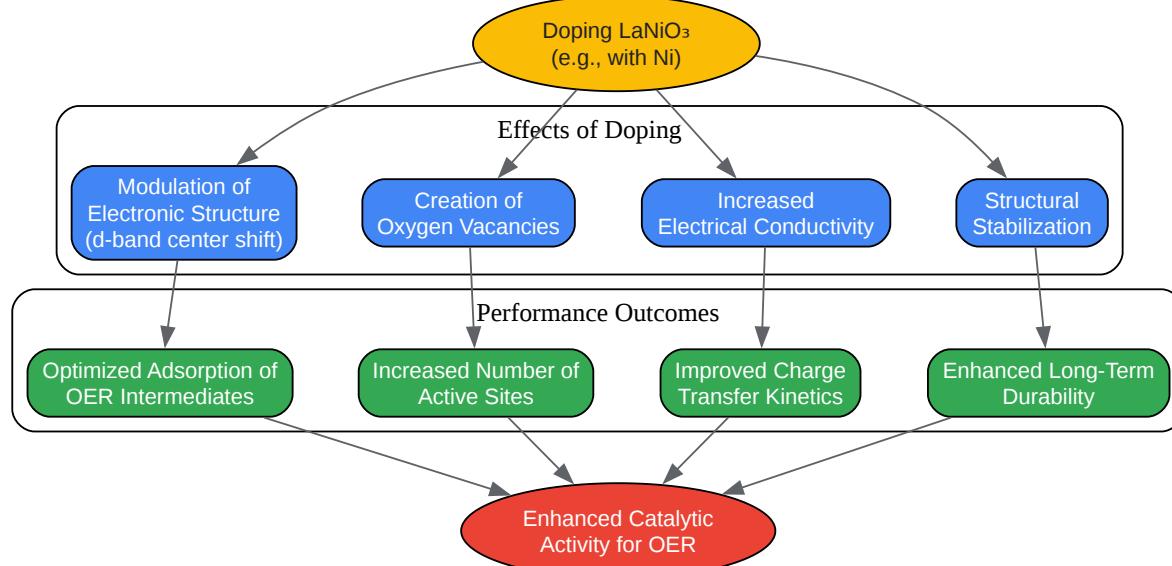
- Catalyst Ink Preparation:
 - Disperse a known amount of the catalyst powder (e.g., 5 mg) in a mixture of ethanol/water and Nafion solution (e.g., 1 mL of 4:1 v/v ethanol:water and 20 μ L of 5 wt% Nafion).
 - Sonicate the mixture for at least 30 minutes to form a homogeneous catalyst ink.
- Working Electrode Preparation:
 - Drop-cast a specific volume of the catalyst ink onto the surface of the working electrode to achieve a desired loading (e.g., 0.2-0.6 mg/cm²).
 - Allow the electrode to dry at room temperature.
- Electrochemical Measurement:
 - Assemble the three-electrode cell with the prepared working electrode, a counter electrode, and a reference electrode.
 - Use an aqueous solution of KOH (e.g., 0.1 M or 1.0 M) as the electrolyte.[\[2\]](#)[\[6\]](#)


- Purge the electrolyte with oxygen or nitrogen for at least 30 minutes before the measurement.
- Perform Cyclic Voltammetry (CV) for several cycles to activate the catalyst and stabilize the electrochemical response.
- Record the OER polarization curve using Linear Sweep Voltammetry (LSV) at a slow scan rate (e.g., 5 or 10 mV/s).^[6]
- Perform chronoamperometry or chronopotentiometry to evaluate the long-term stability of the catalyst.
- Measure the electrochemical impedance spectroscopy (EIS) to analyze the charge transfer resistance.

• Data Analysis:

- Correct the measured potentials for iR drop.
- Plot the iR-corrected potential vs. the logarithm of the current density to obtain the Tafel slope.
- The overpotential is calculated as the difference between the potential required to achieve a certain current density (e.g., 10 mA/cm²) and the thermodynamic potential for OER (1.23 V vs. RHE).

Visualizations


Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for synthesis, characterization, and testing.

Mechanism of Catalytic Enhancement by Doping

[Click to download full resolution via product page](#)

Caption: Logical relationship of doping effects on catalytic activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Frontiers | Protocol for Screening Water Oxidation or Reduction Electrocatalyst Activity in a Three-Electrode Cell for Alkaline Exchange Membrane Electrolysis [frontiersin.org]
- To cite this document: BenchChem. [Enhancing Catalytic Activity of Lanthanum Nickel Oxide through Doping: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13748301#doping-lanthanum-nickel-oxide-to-enhance-catalytic-activity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com